Sofosbuvir impurity H
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Overview
Description
Sofosbuvir impurity H, an diastereoisomer of sofosbuvir, is the impurity of sofosbuvir. Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication, demonstrates potent anti-hepatitis C virus activity.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Profile
Sofosbuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor, has a well-established pharmacokinetic and pharmacodynamic profile. Kirby et al. (2015) highlighted that sofosbuvir undergoes intracellular activation, forming GS-461203 (the active triphosphate) and ultimately the inactive metabolite GS-331007. This study emphasizes the importance of understanding sofosbuvir's metabolic pathways for effective clinical application (Kirby, Symonds, Kearney, & Mathias, 2015).
Analytical Method Development for Impurity Estimation
Ganji, Dhulipala, and Nemala (2021) developed a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating sofosbuvir and its related impurities in bulk and pharmaceutical forms. This research is pivotal for ensuring the quality and safety of sofosbuvir-containing medications (Ganji, Dhulipala, & Nemala, 2021).
Qualitative and Quantitative Analysis in Pharmaceuticals
Contreras et al. (2017) developed a method using reversed phase-ultra-high performance liquid chromatography (RP-UHPLC) coupled with diode array detection and mass spectrometry for the analysis of sofosbuvir in pharmaceuticals. This method aids in ensuring the pharmaceutical quality of sofosbuvir, including its impurities and potential degradants (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).
Degradation Behavior and Toxicity Prediction
Swain et al. (2016) focused on the degradation behavior of sofosbuvir under various stress conditions and utilized high-performance liquid chromatography to separate degradation products. They also employed in silico toxicity prediction for the drug and its degradation products, contributing to the understanding of sofosbuvir's stability and safety (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).
Resistance Pathways and Bioinformatics Characterization
Donaldson et al. (2015) analyzed the resistance mechanisms of HCV to sofosbuvir. They employed structural bioinformatics to characterize potential resistance-associated substitutions, offering insights into managing and predicting resistance in HCV treatment (Donaldson, Harrington, O’Rear, & Naeger, 2015).
Properties
Molecular Formula |
C₂₉H₃₃FN₃O₁₀P |
---|---|
Molecular Weight |
633.56 |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H33FN3O10P/c1-18(2)40-25(35)19(3)32-44(38,43-21-13-9-6-10-14-21)39-17-22-24(42-26(36)20-11-7-5-8-12-20)29(4,30)27(41-22)33-16-15-23(34)31-28(33)37/h5-16,18-19,22,24,27H,17H2,1-4H3,(H,32,38)(H,31,34,37)/t19-,22+,24+,27+,29+,44-/m0/s1 |
InChI Key |
FUHXASLGIVTGLC-OQRQYOSKSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OC(=O)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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